Cas no 590391-08-5 (2-cyclopentyl-1H-indole-3-carbaldehyde)
590391-08-5 structure
Product Name:2-cyclopentyl-1H-indole-3-carbaldehyde
CAS-nummer:590391-08-5
MF:C14H15NO
MW:213.275003671646
CID:1017479
PubChem ID:3598513
Update Time:2025-04-20
2-cyclopentyl-1H-indole-3-carbaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Indole-3-carboxaldehyde,2-cyclopentyl-(9CI)
- 2-Cyclopentyl-1H-indole-3-carbaldehyde
- SCHEMBL9300118
- DB-279360
- Z2049889758
- 590391-08-5
- AKOS005144181
- STK894129
- 1H-INDOLE-3-CARBOXALDEHYDE, 2-CYCLOPENTYL-
- BBL021416
- 2-cyclopentyl-1H-indole-3-carbaldehyde
-
- Inchi: 1S/C14H15NO/c16-9-12-11-7-3-4-8-13(11)15-14(12)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2
- InChI-sleutel: QWJLWGDYSIBBQE-UHFFFAOYSA-N
- LACHT: O=CC1C2C=CC=CC=2NC=1C1CCCC1
Berekende eigenschappen
- Exacte massa: 213.115
- Monoisotopische massa: 213.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 260
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.2
- Topologisch pooloppervlak: 32.9Ų
Experimentele eigenschappen
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 399.9±30.0 °C at 760 mmHg
- Vlampunt: 202.3±32.0 °C
- Dampfdruk: 0.0±0.9 mmHg at 25°C
2-cyclopentyl-1H-indole-3-carbaldehyde Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-cyclopentyl-1H-indole-3-carbaldehyde Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM243024-1g |
2-Cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 95%+ | 1g |
$746 | 2021-08-04 | |
| Chemenu | CM243024-1g |
2-Cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 95%+ | 1g |
$790 | 2023-01-19 | |
| TRC | C994983-10mg |
2-cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C994983-50mg |
2-cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C994983-100mg |
2-cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 100mg |
$ 230.00 | 2022-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3382-100MG |
2-cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 95% | 100MG |
¥ 1,280.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3382-250MG |
2-cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 95% | 250MG |
¥ 2,046.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3382-500MG |
2-cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 95% | 500MG |
¥ 3,405.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3382-1G |
2-cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 95% | 1g |
¥ 5,108.00 | 2023-03-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3382-5G |
2-cyclopentyl-1H-indole-3-carbaldehyde |
590391-08-5 | 95% | 5g |
¥ 15,325.00 | 2023-03-13 |
2-cyclopentyl-1H-indole-3-carbaldehyde Gerelateerde literatuur
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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